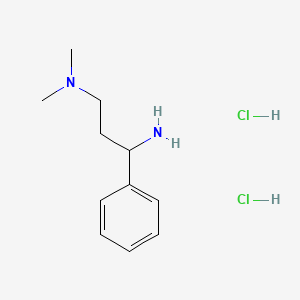

3-Dimethylamino-1-phenyl-propanamine dihydrochloride

Description

Table 1: Nomenclature and Molecular Identification Data

Properties

IUPAC Name |

N',N'-dimethyl-1-phenylpropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.2ClH/c1-13(2)9-8-11(12)10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKCIFSNAHRFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Nitro-1-phenyl-propanamine Precursor

The nitro precursor is synthesized via condensation of phenylacetaldehyde derivatives with nitromethane under basic conditions:

- Reagents : Nitromethane, phenylacetaldehyde (or substituted variants).

- Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in methanol/ethanol.

- Conditions : Reaction initiated at -10°C, then warmed to 18–28°C.

| Parameter | Value/Range |

|---|---|

| Solvent | Methanol or ethanol |

| Temperature | -10°C → 18–28°C |

| Base quantity | 1–1.5 equivalents |

Catalytic Hydrogenation of Nitro Group

The nitro intermediate is reduced to a primary amine using Raney nickel under hydrogen pressure:

- Catalyst : Raney nickel (1:2 ratio to substrate).

- Hydrogen pressure : 200–300 psi (optimized for reaction speed).

- Solvent : Ethanol or aqueous ethanol.

| Parameter | Value/Range |

|---|---|

| Pressure | 200–300 psi |

| Temperature | 10–40°C (ambient) |

| Catalyst ratio | 1:2 (Ni:substrate) |

Dimethylation of Primary Amine

The primary amine undergoes dimethylation via the Eschweiler-Clarke reaction:

- Reagents : Formaldehyde (formalin) and formic acid.

- Conditions : Reflux in excess reagents acting as solvent.

| Parameter | Value/Range |

|---|---|

| Temperature | 100–110°C (reflux) |

| Reaction time | 4–8 hours |

Salt Formation to Dihydrochloride

The free base is converted to the dihydrochloride salt using hydrochloric acid:

- Acid : Ethereal HCl or aqueous HCl.

- Crystallization : Ethanol/toluene mixtures for stable polymorphs.

| Parameter | Value/Range |

|---|---|

| HCl equivalents | 2 (stoichiometric) |

| Solvent system | Ethanol/toluene (3:1) |

Industrial-Scale Optimization

Large-scale production refines:

- Purification : Recrystallization from cyclohexane or n-hexane.

- Yield enhancement : Sequential reduction and dimethylation in one vessel.

Critical Process Comparisons

| Step | Laboratory Scale | Industrial Scale |

|---|---|---|

| Hydrogenation | 250 psi, 25°C | 300 psi, 30–40°C |

| Dimethylation | Formic acid reflux | Continuous flow systems |

| Crystallization | Ethanol/toluene | Cyclohexane anti-solvent |

Analytical Validation

- Purity : ≥99% by HPLC post-crystallization.

- Polymorph stability : Favored form achieved via ethanol/toluene recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-1-phenyl-propanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Organic Chemistry

3-Dimethylamino-1-phenyl-propanamine dihydrochloride serves as a reagent in organic synthesis and as a building block for more complex molecules. It is involved in various chemical reactions, including:

- Oxidation : The compound can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to yield amines or alcohols.

- Substitution : The compound undergoes substitution reactions where atoms are replaced by other groups.

Biological Research

In biological contexts, this compound is employed to study biochemical pathways and cellular processes. It has been shown to interact with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs), potentially enhancing synaptic transmission and influencing neurological functions .

Table 1: Biological Activity of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Neurotransmitter Modulation | Binds to nAChRs, enhancing synaptic transmission | Cognitive function enhancement, neuroprotection |

| Analgesic Effects | Modulates pain pathways | Pain management in acute and chronic conditions |

Pharmaceutical Applications

Research indicates that this compound may have therapeutic effects. It has been investigated as a precursor for synthesizing pharmaceutical compounds, particularly those targeting pain modulation without the side effects associated with traditional opioids .

Case Study: Analgesic Properties

A study explored the analgesic properties of derivatives of this compound, demonstrating significant efficacy in animal models for pain relief without typical opioid side effects such as addiction and respiratory depression .

Industrial Applications

In industrial settings, this compound is utilized in producing various chemicals and materials. Its ability to act as a surfactant has been noted, particularly in formulations that exhibit biological activity against Gram-positive and negative bacteria and fungi.

Mechanism of Action

The mechanism of action of 3-Dimethylamino-1-phenyl-propanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to other dihydrochloride salts and amines with analogous substituents. Key structural differences and similarities are summarized below:

Key Differences in Physicochemical Properties

- Polarity and Solubility: The phenyl group in this compound increases hydrophobicity compared to hydroxypropyl p-phenylenediamine dihydrochloride (), which contains polar hydroxyl and diamine groups .

- Acid-Base Behavior: The dimethylamino group (pKa ~10–11) in the target compound contrasts with the stronger basicity of piperidinylmethyl derivatives (pKa ~11–12) in .

- Synthetic Complexity : The target compound’s synthesis likely involves alkylation of phenylpropanamine, whereas fluorophenyl-imidazole derivatives () require multi-step coupling reactions .

Pharmacological and Industrial Relevance

- Neuroactive Potential: Unlike imipramine hydrochloride (), which directly modulates monoamine reuptake, the target compound’s dimethylamino-phenyl structure may favor dopamine receptor interactions, similar to phenylethylamine derivatives () .

- Cosmetic vs. Pharmaceutical Use : Hydroxypropyl p-phenylenediamine dihydrochloride () is restricted to cosmetic applications due to safety concerns, whereas the target compound’s lack of regulatory restrictions (as per evidence) suggests broader industrial utility .

Biological Activity

3-Dimethylamino-1-phenyl-propanamine dihydrochloride, also known as N,N-dimethyl-1-phenylpropan-1-amine dihydrochloride, is a chemical compound with the molecular formula C11H20Cl2N2. It is recognized for its diverse applications in scientific research, particularly in the fields of organic chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

- Molecular Weight : 251.20 g/mol

- IUPAC Name : N',N'-dimethyl-1-phenylpropane-1,3-diamine; dihydrochloride

- CAS Number : 1185018-68-1

The biological activity of this compound primarily involves its interaction with various receptors and enzymes within biological systems. The compound is known to modulate the activity of neurotransmitter receptors, particularly the nicotinic acetylcholine receptors (nAChRs) and potentially other G protein-coupled receptors (GPCRs).

Interaction with Receptors

Research indicates that compounds similar to this compound can act as positive allosteric modulators at nAChRs. This modulation can enhance synaptic transmission and influence various neurological processes. For instance, studies have shown that certain derivatives exhibit significant activity at α7 nAChRs, which are implicated in cognitive functions and neuroprotection .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs.

| Compound | Target Receptor | EC50 (µM) | Max. Modulation (%) |

|---|---|---|---|

| 3-Dimethylamino-1-phenyl-propanamine | α7 nAChR | 0.14 | 600 |

| Analog A | GPR88 | 59 nM | Not Determined |

| Analog B | GABA ARs | 0.1 | Not Determined |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of a related compound that shares structural similarities with this compound. The results indicated that administration of this compound significantly reduced neuronal apoptosis in models of neurodegeneration, suggesting potential therapeutic applications in conditions such as Alzheimer's disease .

Case Study 2: Addiction Treatment

Another research effort focused on the use of compounds derived from this chemical structure in treating alcohol addiction. The findings revealed that these compounds could reduce alcohol self-administration in rodent models without affecting locomotor activity, highlighting their potential as therapeutic agents for addiction disorders .

Safety and Toxicity

While exploring its biological activity, it is crucial to consider the safety profile of this compound. Toxicological assessments have indicated that it poses risks if ingested or improperly handled. It is classified as toxic if swallowed and can cause skin irritation . Therefore, appropriate safety measures should be implemented when handling this compound in laboratory settings.

Q & A

Q. What are the optimal synthetic pathways for 3-Dimethylamino-1-phenyl-propanamine dihydrochloride to ensure high yield and purity?

Methodological Answer:

- Key Steps :

- Amine Alkylation : React 1-phenylpropanamine with dimethylamine in the presence of a reducing agent (e.g., sodium borohydride) to introduce dimethylamino groups .

- Salt Formation : Treat the free base with hydrochloric acid in anhydrous ethanol to form the dihydrochloride salt.

- Purification : Use recrystallization (solvent: ethanol/ether mixture) to isolate the product. Monitor purity via TLC (Rf ~0.3 in chloroform/methanol 9:1).

- Critical Parameters :

- Temperature control (<0°C during alkylation to minimize side reactions).

- Stoichiometric excess of dimethylamine (1.5:1 molar ratio) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Hypothesis Testing :

- Model Optimization :

Q. What strategies validate target engagement in enzyme inhibition studies (e.g., LSD1)?

Methodological Answer:

- Biochemical Assays :

- Control Experiments :

Q. How to design a protocol to assess pharmacokinetic properties?

Methodological Answer:

- Study Design :

- Key Metrics :

Q. What crystallographic methods determine the compound’s 3D structure?

Methodological Answer:

- Data Collection :

- Refinement :

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results across cell lines?

Methodological Answer:

- Experimental Replication :

- Mechanistic Studies :

Q. What methodological approaches differentiate direct antimicrobial effects from immune modulation?

Methodological Answer:

Q. How to troubleshoot poor NMR spectral resolution for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.